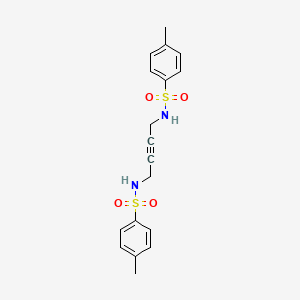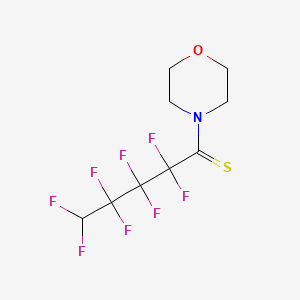
N,N'-Diisopropyl-2-butene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Diisopropyl-2-butene-1,4-diamine: is an organic compound with the molecular formula C10H22N2 It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms and a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diisopropyl-2-butene-1,4-diamine typically involves the reaction of 2-butene-1,4-diamine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of hydrogen atoms with isopropyl groups.
Industrial Production Methods: Industrial production of N,N’-Diisopropyl-2-butene-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diisopropyl-2-butene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the isopropyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N,N’-Diisopropyl-2-butene-1,4-dione.
Reduction: Reduced derivatives such as N,N’-Diisopropyl-2-butane-1,4-diamine.
Substitution: Substituted derivatives with different functional groups replacing the isopropyl groups.
Scientific Research Applications
N,N’-Diisopropyl-2-butene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Diisopropyl-2-butene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N’-Diethyl-2-butene-1,4-diamine: Similar structure but with ethyl groups instead of isopropyl groups.
N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine: Contains methyl groups instead of isopropyl groups.
N,N’-Diisopropylethylenediamine: Similar structure but with an ethylene backbone instead of a butene backbone.
Uniqueness: N,N’-Diisopropyl-2-butene-1,4-diamine is unique due to the presence of isopropyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
CAS No. |
91015-18-8 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(E)-N,N'-di(propan-2-yl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C10H22N2/c1-9(2)11-7-5-6-8-12-10(3)4/h5-6,9-12H,7-8H2,1-4H3/b6-5+ |
InChI Key |
XUHWXAYJBQMEAF-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)NC/C=C/CNC(C)C |
Canonical SMILES |
CC(C)NCC=CCNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B12640655.png)

![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)
![6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12640674.png)




![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
![trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12640693.png)

![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (2/1)](/img/structure/B12640699.png)

